N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule featuring a pyran-2-carboxamide backbone with two key substituents:
- A 1,3-benzodioxol-5-ylmethyl group attached to the amide nitrogen.
- A 5-methoxy group and a 4-oxo (ketone) group on the pyran ring, which influence electronic distribution and solubility.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-19-14-7-20-13(5-10(14)17)15(18)16-6-9-2-3-11-12(4-9)22-8-21-11/h2-5,7H,6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXMTRULYQGABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole ring and a pyran structure, contributing to its unique biological properties. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 285.27 g/mol |
| LogP | 4.5469 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as G protein-coupled receptors (GPCRs). These interactions can modulate various signaling pathways, leading to physiological responses.
Key Mechanisms:
- G Protein-Coupled Receptor Modulation : The compound may activate or inhibit specific GPCRs, influencing intracellular calcium levels and other signaling cascades .
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions .
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
Anticancer Activity
Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This suggests potential applications in cancer therapy.
Antimicrobial Properties
The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. This effect may be due to the disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Anti-inflammatory Effects
Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy :
Scientific Research Applications
Medicinal Chemistry
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide has been investigated for its potential therapeutic effects in several diseases:
Anticancer Activity:
Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
The compound's interaction with biological targets is an area of active research:
Enzyme Inhibition:
It has been studied as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to novel treatments for metabolic disorders.
Receptor Modulation:
Preliminary studies suggest that it may act as a modulator for certain receptors in the central nervous system, potentially offering therapeutic benefits for neurological disorders.
Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |
Antimicrobial Studies
In a study reported in Antibiotics, the compound was tested against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Industrial Applications
This compound is also explored for its potential use in the development of new materials:
Catalysis:
The compound has been employed as a catalyst in organic synthesis reactions, improving yield and selectivity.
Material Science:
Research is ongoing to assess its properties as a building block for creating novel polymers with enhanced thermal and mechanical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
(a) N-(4-Methoxybenzyl)-5-((3-Methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide ()
- Molecular Formula: C₂₂H₂₁NO₆ (MW = 395.4).
- Key Features :
- Two methoxybenzyl groups (4-methoxy and 3-methoxy) instead of the benzodioxolmethyl group.
- Lacks the fused dioxole ring, reducing rigidity but increasing rotational freedom.
- Retains the 4-oxo-pyran-2-carboxamide core.
- The absence of the benzodioxol ring may reduce hydrogen-bonding capacity but improve metabolic stability due to fewer reactive oxygen atoms.
(b) 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-Methylphenyl)-1H-Pyrazol-5-amine ()
- Molecular Formula : C₁₇H₁₅N₃O₂ (MW = 293.32).
- Key Features :
- Pyrazole ring instead of pyran.
- Benzodioxol group directly attached to the pyrazole.
- Amine group facilitates hydrogen bonding.
- Implications :
Physicochemical and Crystallographic Properties
Bioactivity Considerations
- The benzodioxol group in the target compound is associated with antimicrobial and CNS activities in analogs .
- Pyran-based carboxamides (e.g., ) are often explored for kinase inhibition due to their planar structure.
- Pyrazole derivatives () exhibit antidepressant and antifungal activities, likely mediated by hydrogen-bonding networks .
Key Research Findings
Substituent Effects : Replacing benzodioxol with methoxybenzyl groups () increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Core Heterocycle : Pyran vs. pyrazole rings dictate conformational flexibility and electronic properties, influencing binding to biological targets.
Preparation Methods
Cyclization of Ketoesters
A widely adopted method involves the base-promoted cyclization of α,β-unsaturated ketoesters. For instance, malononitrile and aryl aldehydes undergo KOH-mediated condensation in dimethylformamide (DMF) at 100°C to form 4-oxo-4H-pyran-2-carbonitrile intermediates. Subsequent hydrolysis of the nitrile group yields the corresponding carboxylic acid, which is then converted to the carboxamide via coupling with amines. This method achieves moderate yields (55–70%) but requires precise control of reaction time and temperature to avoid side products.
Oxidation of Pyran Precursors
Alternative routes employ oxidation of 4H-pyran derivatives. For example, 5-methoxy-4H-pyran-2-carboxylic acid is synthesized by oxidizing 2-hydroxymethyl-5-methoxy-4H-pyran with Jones reagent (CrO₃ in H₂SO₄) at 0–5°C. The carboxylic acid is isolated in 65–75% yield and characterized by IR spectroscopy (ν(C=O) at 1720 cm⁻¹). This method is advantageous for scalability but demands stringent temperature control to prevent over-oxidation.
Functionalization with the Benzodioxolylmethyl Group
The N-[(2H-1,3-benzodioxol-5-yl)methyl] moiety is introduced via amide coupling or reductive amination .
Carbodiimide-Mediated Amide Coupling
The carboxylic acid intermediate reacts with (2H-1,3-benzodioxol-5-yl)methanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction is conducted at 0°C for 2 hours, followed by room temperature stirring for 12 hours, achieving 70–75% yield. FT-IR analysis confirms amide formation (ν(N–H) at 3320 cm⁻¹; ν(C=O) at 1665 cm⁻¹).
Reductive Amination
In an alternative approach, 4-oxo-5-methoxy-4H-pyran-2-carbaldehyde is condensed with (2H-1,3-benzodioxol-5-yl)methanamine using sodium cyanoborohydride in methanol. This method affords the secondary amine in 65% yield, which is subsequently oxidized to the amide with MnO₂. While efficient, this route risks over-oxidation of the benzodioxole ring.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade acid-sensitive groups. Dichloromethane is preferred for amide coupling due to its low nucleophilicity.
Temperature Control
Exothermic reactions (e.g., oxidations) require cooling to 0–5°C to prevent decomposition. Cyclization reactions benefit from reflux conditions (80–100°C) to drive equilibrium toward product formation.
Catalytic Systems
KOH and NaOMe are effective bases for cyclization, while Pd/C facilitates hydrogenolysis in reductive amination. Transition metal catalysts are avoided in final steps to minimize contamination.
Characterization and Analytical Data
The final compound is characterized by spectroscopic and chromatographic methods:
Q & A
Basic: What synthetic methodologies are reported for this compound, and what are the critical reaction parameters?
Answer:
The compound is synthesized via multi-step reactions. For example, Sun-Yee Cheung et al. (2018) described a three-stage process:
Stage I : Condensation of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}benzoate with biphenyl-4-sulfonyl chloride in pyridine, yielding an intermediate sulfonamide (66% yield) .
Stage II : Hydrolysis of the ethyl ester using lithium hydroxide monohydrate (LiOH·H₂O) in methanol, achieving 81% yield .
Key parameters :
- Stoichiometry (e.g., 2.34 mmol sulfonyl chloride per 2.34 mmol amine precursor).
- Solvent selection (e.g., dichloromethane for sulfonylation).
- Reaction duration (overnight stirring for hydrolysis).
Basic: What analytical techniques are essential for confirming structural integrity?
Answer:
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR in DMSO-d₆ identifies protons (e.g., benzodioxole methylene at δ ~4.8 ppm; pyranone carbonyl at δ ~8.1 ppm) .
- ¹³C NMR confirms carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ with <3 ppm error) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced: How can X-ray crystallography resolve the compound’s 3D structure, and what software is recommended?
Answer:
- Crystallization : Slow evaporation in ethanol/dichloromethane produces single crystals.
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion .
- Structure Solution :
- Visualization : ORTEP-3 GUI generates thermal ellipsoid plots .
- Disordered Solvents : Handled via SQUEEZE in PLATON .
Advanced: How to evaluate the compound’s inhibitory activity against 5-Lipoxygenase (5-LOX) and Prostaglandin E2 Synthase-1 (mPGES-1)?
Answer:
- Enzyme Assays :
- 5-LOX Inhibition : Monitor arachidonic acid conversion to leukotrienes via UV spectroscopy (λ = 234 nm) .
- mPGES-1 Activity : Quantify PGE₂ production using ELISA or LC-MS .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with reference inhibitors (e.g., zileuton for 5-LOX) .
- Selectivity : Test against related enzymes (e.g., COX-1/2) to rule off-target effects .
Advanced: How can structural analogs be designed for structure-activity relationship (SAR) studies?
Answer:
- Scaffold Modification :
- Key Metrics :
- Data Analysis : Correlate substituent effects with IC₅₀ values to identify pharmacophores .
Basic: What purification techniques are employed post-synthesis?
Answer:
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) .
- Recrystallization : Ethanol/water mixtures yield white crystalline solids .
- Purity Validation : HPLC with UV detection (≥95% purity threshold) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Orthogonal Assays : Confirm activity using both enzymatic (e.g., colorimetric) and cell-based (e.g., cytokine release) assays .
- Metabolic Stability : Assess liver microsome stability to rule out metabolite interference .
- Dose-Response Reproducibility : Replicate experiments across independent labs with standardized protocols .
Basic: What safety considerations are critical during synthesis?
Answer:
- Hazard Mitigation :
- Use fume hoods for pyridine (irritant) and sulfonyl chlorides (lachrymatory) .
- PPE (gloves, goggles) for lithium hydroxide (corrosive) .
- Waste Disposal : Neutralize acidic/basic waste before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
